1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Beschreibung

Introduction and Chemical Identity

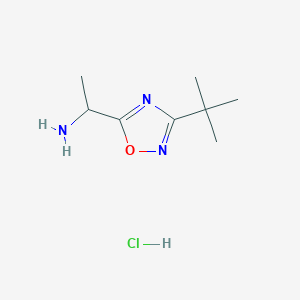

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride stands as a representative example of substituted 1,2,4-oxadiazole derivatives that have captured considerable scientific interest in recent decades. The compound belongs to the broader family of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are collectively known as oxadiazoles. The specific structural features of this compound, including its tert-butyl group at the 3-position of the oxadiazole ring and the ethanamine substituent at the 5-position, contribute to its unique chemical profile and potential applications in various research contexts.

The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form. This salt formation is a common approach in pharmaceutical and chemical research to improve the handling properties and storage stability of amine-containing compounds. The hydrochloride salt represents the predominant form utilized in research applications, with the free base form serving primarily as an intermediate in synthetic pathways.

Within the context of heterocyclic chemistry, this compound exemplifies the versatility of the 1,2,4-oxadiazole scaffold in accommodating diverse substitution patterns. The oxadiazole heterocycle has been extensively studied, yielding a large variety of molecules with varied biological functions, and demonstrates bioisosteric equivalency with ester and amide moieties. This bioisosteric relationship has made 1,2,4-oxadiazole derivatives particularly valuable in medicinal chemistry applications, where they serve as stable alternatives to more labile functional groups.

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

The structural architecture of this compound centers around the five-membered 1,2,4-oxadiazole heterocyclic ring system. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride. This systematic naming reflects the substitution pattern where a tert-butyl group occupies the 3-position of the oxadiazole ring, while an ethanamine chain extends from the 5-position.

The molecular architecture can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for the free base form is documented as CC(C1=NC(=NO1)C(C)(C)C)N, which clearly illustrates the connectivity pattern between the oxadiazole ring and its substituents. The International Chemical Identifier string for the free base provides a comprehensive structural description: InChI=1S/C8H15N3O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,9H2,1-4H3.

The three-dimensional structure of the compound features a planar oxadiazole ring with the bulky tert-butyl group extending from the 3-position. This substitution pattern creates significant steric hindrance around one face of the heterocyclic ring, which can influence the compound's reactivity and potential biological interactions. The ethanamine side chain at the 5-position provides a flexible linker that can adopt various conformations, contributing to the compound's overall molecular flexibility.

The stereochemistry of the compound is relatively straightforward, with the chiral center at the alpha-carbon of the ethanamine chain being the primary stereochemical feature. The compound exists as a racemic mixture unless specifically synthesized with stereocontrol, and both enantiomers would exhibit the same International Union of Pure and Applied Chemistry nomenclature designation with appropriate stereochemical descriptors when pure enantiomers are isolated.

Chemical Classification and Registry

This compound is classified as an organic heterocyclic compound, specifically belonging to the oxadiazole family of five-membered nitrogen-containing heterocycles. The compound represents a substituted derivative of the parent 1,2,4-oxadiazole structure, with both aliphatic and amine functional group modifications. This classification places it within the broader category of nitrogen heterocycles, which play essential roles in medication development and chemical research.

From a structural perspective, the compound can be further categorized as an aromatic heterocyclic amine derivative. The presence of the oxadiazole ring contributes aromatic character to the molecule, while the ethanamine substituent provides basic amine functionality. This dual nature makes the compound particularly interesting for medicinal chemistry applications, where the aromatic heterocycle can serve as a bioisosteric replacement for other aromatic systems, while the amine group can participate in various biological interactions.

The compound's registry information reflects its status as a research chemical with established identity parameters. Multiple chemical suppliers and databases have catalogued this compound, indicating its availability for research purposes and its recognition within the scientific community. The consistent reporting of identical molecular parameters across multiple sources confirms the established identity of this chemical entity.

Within the broader context of heterocyclic classification systems, 1,2,4-oxadiazoles represent one of four possible isomeric forms of oxadiazole compounds. The 1,2,4-isomer is distinguished from its 1,2,3-, 1,2,5-, and 1,3,4-counterparts by the specific positioning of nitrogen atoms within the five-membered ring. This positional difference significantly influences the chemical and biological properties of the resulting compounds, with 1,2,4-oxadiazoles demonstrating unique stability and reactivity profiles compared to other oxadiazole isomers.

Chemical Abstracts Service Number and Identification (1354953-52-8)

The Chemical Abstracts Service registry number 1354953-52-8 serves as the unique identifier for this compound in chemical databases worldwide. This registry number was assigned through the Chemical Abstracts Service registration system, which provides definitive identification for chemical substances regardless of naming variations or supplier differences. The Chemical Abstracts Service number system ensures that researchers can unambiguously identify and access information about this specific compound across different databases and literature sources.

The registration of this compound under Chemical Abstracts Service number 1354953-52-8 specifically refers to the hydrochloride salt form, distinguishing it from the free base form which carries a different Chemical Abstracts Service number (1041587-73-8). This distinction is crucial for researchers and suppliers, as the salt and free base forms exhibit different physical and chemical properties, including solubility, stability, and handling characteristics. The separate Chemical Abstracts Service registration reflects the chemical community's recognition of these forms as distinct chemical entities.

Chemical database searches using the Chemical Abstracts Service number 1354953-52-8 consistently return information about the hydrochloride salt form across multiple commercial suppliers and research institutions. This universal recognition facilitates efficient procurement and information exchange within the research community. The Chemical Abstracts Service number also serves as a quality control measure, ensuring that researchers receive the correct chemical form when ordering or referencing this compound in scientific literature.

The assignment of Chemical Abstracts Service number 1354953-52-8 to this specific compound reflects its establishment as a recognized research chemical within the scientific community. The number's presence in multiple commercial chemical catalogs and research databases indicates ongoing interest and availability for research applications. This widespread cataloguing suggests that the compound has achieved sufficient research relevance to warrant commercial synthesis and distribution.

Molecular Formula (C8H16ClN3O)

The molecular formula C8H16ClN3O accurately represents the atomic composition of this compound. This formula indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom within the compound's structure. The inclusion of the chlorine atom in the molecular formula specifically reflects the hydrochloride salt form, distinguishing it from the free base molecular formula C8H15N3O.

The carbon atoms within the molecular framework contribute to both the heterocyclic oxadiazole ring and the aliphatic substituents. Specifically, two carbon atoms participate in the oxadiazole ring structure, while four carbon atoms comprise the tert-butyl group, and two additional carbon atoms form the ethanamine chain. This distribution of carbon atoms reflects the compound's hybrid aromatic-aliphatic character, with both rigid heterocyclic and flexible aliphatic components contributing to its overall molecular structure.

The nitrogen content, represented by three nitrogen atoms in the molecular formula, derives from multiple sources within the compound's structure. Two nitrogen atoms are integral components of the 1,2,4-oxadiazole heterocyclic ring, occupying the 2 and 4 positions according to the ring numbering system. The third nitrogen atom forms part of the ethanamine substituent attached to the 5-position of the oxadiazole ring. This nitrogen distribution is characteristic of substituted oxadiazole derivatives and contributes significantly to the compound's chemical and potential biological properties.

The single oxygen atom specified in the molecular formula C8H16ClN3O represents the oxygen component of the oxadiazole heterocyclic ring. This oxygen atom occupies the 1-position of the 1,2,4-oxadiazole ring system and contributes to the aromatic character of the heterocycle. The oxygen's presence within the ring structure significantly influences the electron distribution and reactivity patterns of the entire molecule, making it a crucial element in determining the compound's chemical behavior and potential interactions.

Molecular Weight (205.69 grams per mole)

The molecular weight of this compound is precisely calculated as 205.69 grams per mole. This molecular weight value reflects the combined atomic masses of all constituent atoms within the hydrochloride salt form, including the contribution of the chlorine atom from the hydrochloric acid component. The molecular weight calculation is based on current International Union of Pure and Applied Chemistry atomic mass standards and provides an essential parameter for analytical chemistry applications and synthetic planning.

The molecular weight of 205.69 grams per mole represents a moderate-sized small molecule within the context of pharmaceutical and medicinal chemistry research. This molecular weight falls within the optimal range for drug-like compounds as defined by various pharmaceutical industry guidelines, though the compound's specific applications may extend beyond medicinal chemistry to include materials science and synthetic chemistry research. The molecular weight also facilitates various analytical techniques, including mass spectrometry identification and nuclear magnetic resonance analysis.

Comparative analysis reveals that the hydrochloride salt form (205.69 grams per mole) exhibits a molecular weight increase of approximately 36.47 grams per mole compared to the free base form (169.22 grams per mole). This difference corresponds precisely to the addition of hydrochloric acid (hydrogen chloride, 36.46 grams per mole) to form the salt. This relationship between salt and free base molecular weights is consistent with standard salt formation chemistry and provides a useful verification tool for compound identity confirmation.

The molecular weight value of 205.69 grams per mole serves practical purposes in analytical chemistry applications, including concentration calculations, stoichiometric determinations in synthetic procedures, and analytical method development. Research applications requiring precise quantitative measurements rely on this molecular weight value for accurate solution preparation and analytical calculations. The consistency of this value across multiple commercial suppliers and chemical databases confirms its accuracy and reliability for research applications.

Historical Context of 1,2,4-Oxadiazole Derivatives

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who first synthesized the 1,2,4-oxadiazole heterocycle. These early researchers initially classified their newly discovered heterocycle as azoxime or furo[ab1]diazole, reflecting the limited understanding of heterocyclic chemistry at that time. The heterocycle remained largely unexplored for nearly eight decades following its initial discovery, with only occasional articles published on this five-membered heterocycle until the early 1960s.

The period from the 1940s to 1960s marked a significant turning point in 1,2,4-oxadiazole research, beginning with the first biological activity studies in the early 1940s. This era culminated in the introduction of oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was developed as a cough suppressant and introduced to the pharmaceutical market in the 1960s. The success of oxolamine demonstrated the therapeutic potential of 1,2,4-oxadiazole derivatives and catalyzed increased research interest in this heterocyclic system.

The scientific attention devoted to 1,2,4-oxadiazole applications has experienced remarkable growth, particularly in the last fifteen years. This surge in research activity reflects the recognition of the heterocycle's unique bioisosteric properties and its unusually wide spectrum of biological activities. The compound class has proven to be a perfect framework for novel drug development, leading to the discovery of several presently accessible drugs containing the 1,2,4-oxadiazole unit beyond the initial oxolamine breakthrough.

Recent decades have witnessed the exploration of 1,2,4-oxadiazole derivatives across diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. The heterocycle has also demonstrated inhibitory potency against various enzymatic targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and numerous other therapeutically relevant proteins. This broad spectrum of biological activities has established 1,2,4-oxadiazoles as versatile pharmacophores in modern medicinal chemistry.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its representation of the broader 1,2,4-oxadiazole class, which has achieved recognition as a privileged scaffold in medicinal chemistry. The 1,2,4-oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions such as hydrogen bonding. This bioisosteric relationship makes it particularly valuable as an alternative when the instability of ester or amide groups presents challenges, such as in cases where hydrolysis may occur.

Research applications of 1,2,4-oxadiazole derivatives extend beyond medicinal chemistry to encompass materials science applications, including their use as supramolecular liquid crystals and High Energy Density Materials. The heterocycle's versatility in accommodating diverse substitution patterns, exemplified by compounds like this compound, demonstrates the scaffold's adaptability for various research objectives. The specific substitution pattern in this compound, featuring both bulky tert-butyl and flexible ethanamine groups, provides insights into structure-activity relationships within the oxadiazole family.

The establishment of comprehensive structure-activity relationships has become a central focus of 1,2,4-oxadiazole research, with detailed analyses leading to the discovery of numerous derivative libraries counting in hundreds of compounds. These systematic investigations have revealed the influence of various substitution patterns on biological activity, stability, and physicochemical properties. The tert-butyl substitution pattern present in this compound represents one such structural variation that contributes to the growing understanding of oxadiazole structure-activity relationships.

Eigenschaften

IUPAC Name |

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-5(9)6-10-7(11-12-6)8(2,3)4;/h5H,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVKQKKEACYYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring. The resulting product is then treated with ethanamine to introduce the amine group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be employed to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel heterocyclic compounds.

Biology and Medicine: Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings that require stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group may form hydrogen bonds with active sites, enhancing the compound’s binding affinity.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the biological context. In antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication. In anticancer research, it may inhibit cell proliferation by targeting specific enzymes involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, emphasizing substituent variations at the oxadiazole ring’s 3-position and their implications:

Structural and Functional Analysis

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize the oxadiazole ring via resonance, whereas electron-donating groups (e.g., tert-butyl) may alter charge distribution in the amine moiety, affecting protonation states .

- Biological Relevance : Compounds with aromatic substituents (e.g., 4-bromophenyl, furan-2-yl) are often used in kinase or GPCR inhibitor development due to their ability to engage in hydrophobic and π-stacking interactions .

Biologische Aktivität

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound classified under oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.224 g/mol. The compound features a tert-butyl group attached to an oxadiazole ring, which is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3O |

| Molecular Weight | 169.224 g/mol |

| SMILES | CC(C1=NC(=NO1)C(C)(C)C)N |

| InChI | InChI=1S/C8H15N3O.ClH/c1-5(9)6-10-7(11-12-6)8(2,3)4;/h5H,9H2,1-4H3;1H |

| Purity | ≥95% |

Antimicrobial Activity

Oxadiazoles have been reported to display significant antimicrobial activity. The presence of the oxadiazole ring is crucial for interaction with microbial enzymes and cellular components. While specific data on this compound’s antimicrobial effects are sparse, related studies show that oxadiazole derivatives can inhibit bacterial growth effectively.

Example Findings:

In a study involving various oxadiazole derivatives:

- Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with biological targets through several mechanisms:

- Inhibition of Enzymatic Activity: Oxadiazoles may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

- Membrane Disruption: Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride?

The compound is commonly synthesized via 1,3-dipolar cycloaddition , a method validated for structurally related 1,2,4-oxadiazole derivatives. For example, Scheme 3 in describes a one-pot synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline using this route. Key steps include:

- Formation of the oxadiazole ring via cycloaddition between nitrile oxides and amidoximes.

- Isolation of the amine intermediate followed by HCl salt formation.

Optimize yields by controlling reaction temperature (80–100°C) and using anhydrous solvents .

Q. How can researchers confirm the structural identity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX program suite ( ) is widely used for small-molecule refinement. For example:

Q. What analytical techniques are critical for purity assessment?

Use a combination of:

- HPLC-MS : To detect trace impurities (e.g., unreacted precursors).

- Elemental Analysis (EA) : Verify C, H, N, Cl content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvent content.

Reference standards from reputable suppliers (e.g., lists purity ≥95% for similar compounds) .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.

- Store waste separately and dispose via certified hazardous waste services.

Monitor for acute toxicity (H303/H313/H333 hazards) and ensure emergency ventilation .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the 1,2,4-oxadiazole core in this compound?

The oxadiazole ring’s electron-deficient nature drives reactivity:

- Nucleophilic substitution : The 5-position is susceptible to attack by amines or thiols under basic conditions ().

- Reductive cleavage : LiAlH can reduce the oxadiazole to amidine derivatives, altering bioactivity.

Study kinetics via H NMR monitoring to track intermediate formation .

Q. How does this compound interact with biological targets like mitochondrial proteins?

highlights structurally related oxadiazoles as mitochondrial modulators . Design experiments to:

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies may arise from polymorphic forms or solvent impurities. To address:

Q. What computational methods predict the compound’s stability under physiological conditions?

- DFT calculations : Model hydrolysis pathways of the oxadiazole ring at varying pH levels.

- Molecular dynamics (MD) : Simulate interactions with water molecules to predict degradation hotspots.

Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Q. What strategies improve the compound’s stability in aqueous buffers?

Q. How is this compound applied in drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.